2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group, a difluoromethyl group, and a piperazine moiety linked to a thieno[3,2-d]pyrimidine ring . This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability (due to the difluoromethyl group) and improved target-binding affinity (via the thienopyrimidine and piperazine motifs). The compound is of interest in medicinal chemistry, particularly for targeting kinases or GPCRs, where such scaffolds are commonly explored .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6S/c19-16(20)13-9-14(24-17(23-13)11-1-2-11)25-4-6-26(7-5-25)18-15-12(3-8-27-15)21-10-22-18/h3,8-11,16H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNYMJGMGJCJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PDE4 enzymes and cancer cells . PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a messenger molecule involved in various cellular processes. In cancer cells, the compound acts as a photosensitizer , a substance that becomes activated upon exposure to light and can kill cells.
Mode of Action
The compound interacts with its targets through different mechanisms. As a PDE4 inhibitor , it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule within the cell. This can result in various changes, such as altered gene expression or modulation of inflammatory responses.
In cancer cells, the compound acts as a photosensitizer. Upon exposure to light, it populates a long-lived and reactive triplet state, generating singlet oxygen . This reactive oxygen species can cause damage to cellular components, leading to cell death.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting PDE4, it impacts the cAMP signaling pathway , which is involved in a wide range of cellular processes, including inflammation, immune response, and memory.
In cancer cells, the generation of singlet oxygen can trigger apoptosis , a form of programmed cell death. This can lead to the destruction of the cancer cells, potentially slowing or stopping the progression of the disease.
Result of Action
The compound’s action results in increased cAMP levels in cells, potentially leading to various physiological effects depending on the specific cell type and context. In cancer cells, the compound’s action as a photosensitizer leads to the generation of singlet oxygen, causing cellular damage and death.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a photosensitizer requires the presence of light. Additionally, the compound’s effectiveness might be influenced by the oxygen levels in the environment, as the generation of singlet oxygen requires molecular oxygen.
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological profile.
The molecular formula of this compound is with a molecular weight of approximately 366.5 g/mol. The compound features a thieno-pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimalarial properties and anti-inflammatory effects.
Antimalarial Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit promising antiplasmodial activity against Plasmodium falciparum and Plasmodium berghei. For instance, a series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their effectiveness against both the erythrocytic and hepatic stages of malaria parasites. Among these compounds, several displayed potent in vitro activity, indicating that modifications at the 4-position can enhance efficacy against drug-resistant strains .
Table 1: Summary of Antimalarial Activity
| Compound Name | Target Parasite | IC50 (µM) | Toxicity (HepG2) |
|---|---|---|---|
| Gamhepathiopine | P. falciparum | 0.5 | Moderate |
| Compound A | P. berghei | 0.8 | Low |
| Compound B | P. falciparum (K1) | 0.3 | High |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling pathways. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs such as celecoxib .
Table 2: Inhibition Potency Against COX Enzymes
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Celecoxib | 0.04 | 0.04 |
| 2-Cyclopropyl Compound | 0.05 | 0.04 |
Case Studies
A notable case study involved the synthesis and biological evaluation of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The study highlighted how structural modifications influenced both antimalarial and anti-inflammatory activities, suggesting that specific substituents could enhance selectivity and potency .
Scientific Research Applications
Cancer Research
The inhibition of CDK2 by 2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine positions it as a potential therapeutic agent in oncology. Several studies have explored its efficacy in reducing tumor growth in preclinical models.
Inflammatory Diseases
Research indicates that compounds with similar structures have been investigated for their potential to treat inflammatory diseases. The thieno[3,2-d]pyrimidine moiety has shown promise in modulating inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties .
Neurological Disorders
There is emerging interest in the application of this compound in neurological research, particularly concerning its effects on neurodegenerative diseases. The piperazine ring structure may interact with neurotransmitter systems, warranting further investigation into its neuropharmacological effects.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Research Findings
: Methylsulfanyl-substituted analogs exhibit reduced target affinity compared to the thienopyrimidine-linked target compound, highlighting the importance of the heterocyclic core for activity .
: Methanesulfonyl-piperazine derivatives show enhanced pharmacokinetic profiles, suggesting that substituents on the piperazine ring critically influence bioavailability .
: Trifluoromethylphenyl-piperazine analogs demonstrate high lipophilicity, which may limit aqueous solubility despite strong target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
